Bienvenue dans la boutique en ligne BenchChem!

Camptothecin

Topoisomerase I inhibition Cytotoxicity B-CLL

Select Camptothecin (CPT) as the essential parent scaffold for structure-activity relationship (SAR) programs and formulation development. Unlike the prodrug irinotecan—which requires variable carboxylesterase-mediated activation to SN-38 (a 1000× potency shift)—CPT is a direct-acting Topo I inhibitor that eliminates metabolic activation as a confounding variable. Its rapid, pH-dependent lactone ring hydrolysis (t₁/₂ ≈ 11 min at pH 7.4) and extreme aqueous insolubility make it the definitive negative control for liposomal encapsulation, polymer conjugation, and cyclodextrin complexation studies. Available as a crystalline solid with HPLC-verified purity, CPT serves as the gold-standard positive control in DNA relaxation and cleavable complex stabilization assays, and as the analytical reference standard for HPLC method development.

Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
CAS No. 7689-03-4
Cat. No. B548603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamptothecin
CAS7689-03-4
SynonymsCamptothecine;  (S)-(+)-Camptothecin;  d-Camptothecin;  20(S)-Camptothecine;  (+)-Camptothecin;  Camptothecin;  CPT.
Molecular FormulaC20H16N2O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
InChIInChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1
InChIKeyVSJKWCGYPAHWDS-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Camptothecin (CAS 7689-03-4): Technical Baseline for Procurement and Experimental Design


Camptothecin (CPT, CAS 7689-03-4) is a pentacyclic quinoline alkaloid isolated from Camptotheca acuminata that functions as a prototypical DNA topoisomerase I inhibitor by stabilizing the covalent enzyme-DNA cleavable complex [1]. The compound demonstrates broad-spectrum antiproliferative activity and serves as the foundational scaffold from which clinically approved derivatives irinotecan (CPT-11) and topotecan were developed . For laboratory procurement, CPT is commercially available in crystalline solid form with HPLC-verified purity typically ≥98% .

Camptothecin (CAS 7689-03-4) vs. Analogs: Why Simple Substitution Compromises Experimental Outcomes


Substituting camptothecin with clinically approved analogs such as irinotecan or topotecan introduces confounding variables that can invalidate comparative studies or derail SAR programs. CPT is the direct-acting parent compound, whereas irinotecan is a prodrug requiring carboxylesterase-mediated conversion to SN-38 for activity—a process with significant inter-species and inter-individual variability . Topotecan, while water-soluble and active, exhibits an order of magnitude lower cytotoxic potency than SN-38 and possesses a distinct toxicity profile [1]. Furthermore, the α-hydroxy-δ-lactone E-ring of CPT undergoes rapid, pH-dependent hydrolysis to the inactive carboxylate form in physiological conditions (t₁/₂ ≈ 11 min at pH 7.4), a behavior that differs quantitatively from stabilized analogs and directly impacts experimental reproducibility [2]. The evidence below quantifies these critical differences.

Camptothecin (CAS 7689-03-4) Procurement Evidence Guide: Quantified Differentiation from Analogs


Cytotoxic Potency Hierarchy: Direct Activity Comparison of Camptothecin vs. SN-38, Topotecan, and Irinotecan

In head-to-head preclinical evaluation using lymphocytes from patients with chronic B-cell lymphocytic leukemia (B-CLL), the relative cytotoxic potency ranking was established as MDC ≥ CMMDC ≥ SN-38 ≫ TPT > CPT-11, with SN-38, MDC, and CMMDC demonstrating over an order of magnitude greater cytotoxicity than topotecan (TPT) and irinotecan (CPT-11) [1]. Camptothecin itself demonstrated similar topoisomerase I inhibition to topotecan, but was less potent than SN-38 [2].

Topoisomerase I inhibition Cytotoxicity B-CLL Potency ranking

Lactone Ring Stability: pH-Dependent Equilibrium Kinetics Differentiating Camptothecin from Stabilized Analogs

At physiological pH (7.4, 37°C) in human plasma, camptothecin lactone undergoes rapid and near-complete hydrolysis to the inactive carboxylate form, with a half-life (t₁/₂) of 11 minutes and only 0.2% lactone remaining at equilibrium [1]. This behavior differs substantially from 20-O-acyl derivatives which demonstrate significantly enhanced lactone stability at pH 7.4 [2]. In anesthetized rats, plasma AUC values for the active lactone were significantly higher after CPT (lactone) administration compared to Na-CPT (carboxylate) dosing [3].

Lactone-carboxylate equilibrium pH stability Pharmacokinetics Drug delivery

Aqueous Solubility: Quantified Solubility Deficit of Camptothecin Relative to Water-Soluble Derivatives

Camptothecin exhibits extremely poor aqueous solubility. Vendor specifications confirm solubility of <1 mg/mL in water, while solubility in DMSO is approximately 3–5 mg/mL . As a class-level comparison, this represents a solubility deficit of several orders of magnitude relative to water-soluble analogs such as topotecan hydrochloride (freely soluble in water) and the glycinate ester prodrugs MDCG and CMMDCG, which were specifically engineered for aqueous compatibility [1].

Aqueous solubility Formulation Prodrug design Drug delivery

Prodrug vs. Direct-Acting Mechanism: Camptothecin as the Non-Prodrug Comparator for Metabolic Activation Studies

Camptothecin is a direct-acting topoisomerase I inhibitor requiring no metabolic activation, in contrast to irinotecan (CPT-11), which is a prodrug that must undergo carboxylesterase-mediated cleavage to yield the active metabolite SN-38 [1]. Quantitatively, SN-38 exhibits approximately 1000-fold greater potency than its parent irinotecan . This prodrug-to-active conversion introduces species-specific and tissue-specific variability in experimental systems—variability that is absent when using direct-acting CPT.

Prodrug metabolism Carboxylesterase SN-38 conversion SAR studies

Toxicity Profile Differentiation: Myelosuppression and Hemorrhagic Cystitis as Class-Defining Adverse Effects

Camptothecin's clinical development was halted due to severe and unpredictable toxicities, including dose-limiting myelosuppression (leukopenia, thrombocytopenia) and hemorrhagic cystitis . The acute oral LD₅₀ in mice is 50.1 mg/kg [1]. In contrast, topotecan's dose-limiting toxicity is primarily myelosuppression (neutropenia, thrombocytopenia) without hemorrhagic cystitis, while irinotecan's toxicity profile is dominated by delayed diarrhea and neutropenia [2]. These differential toxicity signatures reflect distinct pharmacokinetic and tissue-distribution properties among the analogs.

Toxicology Myelosuppression Hemorrhagic cystitis Dose-limiting toxicity

Crystal Structure and Analytical Purity: Definitive Identity Confirmation for Procurement

Camptothecin's crystal structure has been definitively solved by X-ray diffraction, establishing a monoclinic crystal system (space group P2₁) with unit cell parameters: a = 8.0094(5) Å, b = 6.7689(3) Å, c = 29.577(2) Å, β = 95.809(6)°, V = 1595.27(16) ų, Z = 4, at 293 K [1]. Commercial analytical reference materials are available with HPLC-verified purity of 99.78%, NMR confirmation of structure, and assigned absolute purity .

X-ray crystallography Purity specification QC/QA Analytical standard

Camptothecin (CAS 7689-03-4) Procurement-Guided Application Scenarios for Research and Industry


SAR Studies and Medicinal Chemistry: Baseline Scaffold for Derivative Development

CPT is the essential parent scaffold for structure-activity relationship (SAR) studies aimed at improving potency, solubility, or lactone stability. As a direct-acting Topo I inhibitor with no prodrug activation requirement , CPT eliminates metabolic activation as a confounding variable—unlike irinotecan, which requires carboxylesterase conversion to SN-38 (a 1000× potency difference) . Researchers developing novel CPT derivatives use the parent compound as the activity and toxicity baseline against which all modifications are benchmarked.

Formulation and Drug Delivery Research: Negative Control for Solubility and Stability Enhancement

CPT's extreme aqueous insolubility (<1 mg/mL in H₂O) and rapid lactone ring hydrolysis at physiological pH (t₁/₂ = 11 min; 0.2% lactone at equilibrium in human plasma at pH 7.4) make it the definitive negative control for evaluating formulation strategies. Liposomal encapsulation, polymer conjugation, and cyclodextrin complexation studies rely on CPT as the unformulated comparator to quantify improvements in apparent solubility, lactone stabilization, and pharmacokinetic exposure.

Topoisomerase I Inhibition Assays: Prototypical Positive Control and Mechanistic Probe

As the prototypical DNA topoisomerase I inhibitor that stabilizes the covalent enzyme-DNA cleavable complex , CPT serves as the gold-standard positive control in Topo I inhibition assays, DNA relaxation assays, and cleavable complex stabilization experiments. Unlike SN-38 (the active metabolite of irinotecan), which exhibits > order-of-magnitude greater potency than topotecan and CPT-11 , CPT provides a consistent, well-characterized reference point for evaluating novel Topo I inhibitors across diverse experimental systems.

Analytical Reference Standard for Method Development and QC

High-purity CPT (99.78% by HPLC, NMR-verified structure) with fully solved X-ray crystal structure serves as an analytical reference standard for HPLC method development, impurity profiling, and quality control of camptothecin-derived pharmaceutical substances. The compound's well-characterized physicochemical properties (melting point 260°C, specific rotation +31.3° to +40°) provide multiple orthogonal identity verification parameters for regulatory compliance.

Toxicology Reference Compound for Safety Margin Assessment

CPT's distinct toxicity signature—including dose-limiting myelosuppression and hemorrhagic cystitis (LD₅₀ mouse oral = 50.1 mg/kg) —distinguishes it from clinically approved analogs topotecan (myelosuppression only) and irinotecan (delayed diarrhea predominant) . This unique profile makes CPT the appropriate reference toxicant for in vitro and in vivo safety studies evaluating whether novel analogs have successfully mitigated the hemorrhagic cystitis liability inherent to the parent scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Camptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.